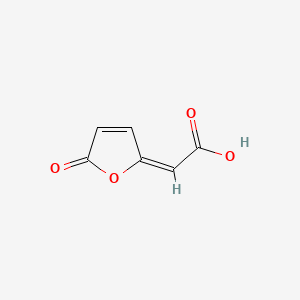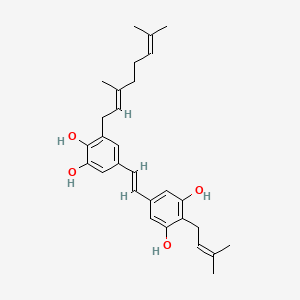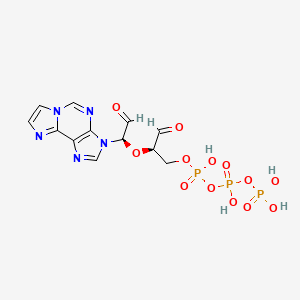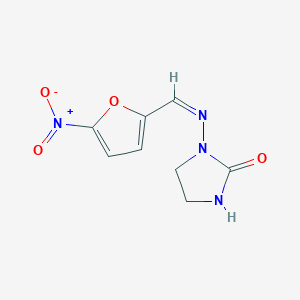
cis-4-Carboxymethylenebut-2-en-4-olide
Overview
Description
“Cis-4-Carboxymethylenebut-2-en-4-olide” is a butenolide having a carboxymethylene group at the 4-position . It has a molecular formula of C6H4O4, an average mass of 140.094 Da, and a monoisotopic mass of 140.010956 Da .
Synthesis Analysis
The synthesis of “cis-4-Carboxymethylenebut-2-en-4-olide” involves the conversion of 3-Chloro-cis,cis-muconate to cis-4-Carboxymethylenebut-2-en-4-olide .Molecular Structure Analysis
The molecular structure of “cis-4-Carboxymethylenebut-2-en-4-olide” is characterized by a carboxymethylene group at the 4-position . The compound has a double-bond stereo configuration .Chemical Reactions Analysis
In terms of chemical reactions, “cis-4-Carboxymethylenebut-2-en-4-olide” is known to be a product of the reaction involving 3-Chloro-cis,cis-muconate .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-4-Carboxymethylenebut-2-en-4-olide” include a molecular formula of C6H4O4, an average mass of 140.094 Da, and a monoisotopic mass of 140.010956 Da .Scientific Research Applications
Degradation and Dehalogenation of Chlorinated Compounds
Biodegradation of Chlorinated Aromatic Compounds
Certain strains of Pseudomonas and Alcaligenes bacteria have been studied for their ability to degrade chlorinated aromatic compounds. These bacteria produce enzymes that convert compounds like chlorocatechols into less toxic substances, including cis-4-Carboxymethylenebut-2-en-4-olide, during the degradation process (Schwein et al., 1988), (Pieper et al., 1991).
Conversion in Bacterial Metabolism
Enzymatic conversion of chlorinated muconic acids into maleoylacetic acid involves the formation of compounds like cis-4-Carboxymethylenebut-2-en-4-olide (Schmidt & Knackmuss, 1980).
Enzymatic Activity and Stability
Studies have shown the enzymatic activities involved in the formation and stability of compounds like 4-fluoromuconolactone, a metabolite in the bacterial degradation of 4-fluorobenzoate, indicating a pathway that includes cis-4-Carboxymethylenebut-2-en-4-olide as a metabolite (Schlömann et al., 1990).
Role in Microbial Metabolism of Haloaromatics
Strain-specific microbial metabolism of haloaromatics includes pathways that involve the conversion of chlorobenzenes to compounds like cis-4-Carboxymethylenebut-2-en-4-olide (Reineke & Knackmuss, 1984).
Chemical Properties and Reactions
Chemical Reactions and Photolysis
The compound has been studied in various chemical reactions, including photolysis and cycloisomerization, indicating its potential in synthetic chemistry applications (Ishikawa et al., 2002), (Taylor, 1970).
Metallorganic Chemistry
Studies have explored the reactions of monomeric compounds in the presence of CO and H2, highlighting the versatile nature of cis-4-Carboxymethylenebut-2-en-4-olide and related compounds in complex chemical reactions (Werkema et al., 2006).
properties
IUPAC Name |
(2E)-2-(5-oxofuran-2-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXPGXAZMFWNH-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)O/C1=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256167 | |
| Record name | (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Carboxymethylenebut-2-en-4-olide | |
CAS RN |
73237-79-3, 3374-46-7 | |
| Record name | (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73237-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (5-oxo-2(5H)-furanylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)




